(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL
Overview
Description
(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol is a chiral compound with significant importance in the field of medicinal chemistry. It is a key intermediate in the synthesis of HIV protease inhibitors such as lopinavir and ritonavir . The compound’s structure features two amino groups and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol typically involves multiple steps starting from L-phenylalanine. The process includes N,O-benzylation, cyanidation, Grignard reaction, and reduction . One of the key steps is the formation of (2S,3S,5S)-5-amino-2-dibenzylamino-1,6-diphenylhexan-3-ol, which is then subjected to debenzylation to yield the final product .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. A notable method involves the purification of (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane by making its crystalline acid addition salt . This intermediate is then used to produce lopinavir and ritonavir with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the amino sites .
Scientific Research Applications
(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol involves its interaction with molecular targets such as enzymes. In the case of HIV protease inhibitors, the compound binds to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5S)-2,5-Diamino-3-hydroxy-1,6-diphenylhexane: A closely related compound with similar functional groups.
(2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane: Another similar compound used in pharmaceutical synthesis.
Uniqueness
What sets (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol apart is its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of HIV protease inhibitors. Its unique structure allows for specific interactions with target enzymes, enhancing its efficacy in medicinal applications .
Properties
IUPAC Name |
(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2/t16-,17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHLXOOWGXFLC-BZSNNMDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701184690 | |
Record name | (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701184690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144163-44-0 | |
Record name | (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144163-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701184690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenebutanol, γ-amino-α-[(1S)-1-amino-2-phenylethyl]-, (αS,γS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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